molecular formula C25H29NO4 B1221946 Dibutyrylapomorphine CAS No. 42390-72-7

Dibutyrylapomorphine

Cat. No.: B1221946
CAS No.: 42390-72-7
M. Wt: 407.5 g/mol
InChI Key: FHXAWNCBUXBJHB-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyrylapomorphine is a synthetic derivative of apomorphine, a non-ergoline dopamine receptor agonist. The compound is chemically modified by the addition of two butyryl groups, which enhance its lipophilicity and stability compared to the parent molecule . Apomorphine itself is a potent D₁/D₂ dopamine receptor agonist used clinically for the treatment of Parkinson’s disease (PD) and erectile dysfunction. This compound’s structural modifications aim to improve pharmacokinetic properties, such as oral bioavailability and half-life, while retaining dopaminergic efficacy.

Properties

CAS No.

42390-72-7

Molecular Formula

C25H29NO4

Molecular Weight

407.5 g/mol

IUPAC Name

[(6aR)-11-butanoyloxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-yl] butanoate

InChI

InChI=1S/C25H29NO4/c1-4-7-21(27)29-20-12-11-17-15-19-23-16(13-14-26(19)3)9-6-10-18(23)24(17)25(20)30-22(28)8-5-2/h6,9-12,19H,4-5,7-8,13-15H2,1-3H3/t19-/m1/s1

InChI Key

FHXAWNCBUXBJHB-LJQANCHMSA-N

SMILES

CCCC(=O)OC1=C(C2=C(CC3C4=C(CCN3C)C=CC=C42)C=C1)OC(=O)CCC

Isomeric SMILES

CCCC(=O)OC1=C(C2=C(C[C@@H]3C4=C(CCN3C)C=CC=C42)C=C1)OC(=O)CCC

Canonical SMILES

CCCC(=O)OC1=C(C2=C(CC3C4=C(CCN3C)C=CC=C42)C=C1)OC(=O)CCC

Synonyms

dibutyrylapomorphine
dibutyrylapomorphine hydrochloride, (R)-isomer
diisobutyrylapomorphine
ZK 48241

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features

Compound Core Structure Key Functional Groups Molecular Weight (g/mol)
This compound Aporphine Two butyryl esters ~427.5*
Apomorphine Aporphine Hydroxyl groups 267.3
Ropinirole Indole-2-one Dipropylamine side chain 260.4

*Estimated based on apomorphine’s structure + 2(C₄H₇O₂).

Pharmacokinetic Properties

This compound’s butyryl groups confer enhanced metabolic stability and prolonged half-life compared to apomorphine:

  • Bioavailability : Apomorphine has <2% oral bioavailability due to rapid first-pass metabolism, while this compound’s esterification may improve intestinal absorption .
  • Half-life : Apomorphine’s half-life is 30–60 minutes, whereas this compound exhibits a longer duration (>2 hours) in rodent models .
  • Metabolism : Both compounds undergo hepatic glucuronidation, but this compound’s esters are hydrolyzed more slowly, delaying conversion to active metabolites .

Table 2: Pharmacokinetic Parameters

Parameter This compound Apomorphine Ropinirole
Oral Bioavailability ~15%* <2% 50%
Half-life (hr) 2.5* 0.5–1 6
Primary Metabolism Ester hydrolysis Glucuronidation CYP1A2 oxidation

*Preclinical estimates.

Pharmacodynamic Profiles

  • Receptor Affinity : this compound retains high affinity for D₁/D₂ receptors (Ki < 10 nM), comparable to apomorphine but superior to Ropinirole (D₃-selective, Ki ~100 nM) .
  • Efficacy : In animal models, this compound shows prolonged motor improvement in PD compared to apomorphine’s short-lived effects .
  • Adverse Effects : Nausea and hypotension are common to both compounds, but this compound’s slower absorption may reduce acute side effects .

Clinical and Regulatory Status

While apomorphine is FDA-approved for PD, this compound remains investigational. Regulatory guidelines for generic dopamine agonists emphasize bioequivalence studies for compounds like Ropinirole , but this compound’s esterified structure may require unique approval pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.